molecular formula C8H6F3N3O B2830161 4-(2,2,2-Trifluoroethoxy)pyrazolo[1,5-a]pyrazine CAS No. 2198767-31-4

4-(2,2,2-Trifluoroethoxy)pyrazolo[1,5-a]pyrazine

Cat. No.: B2830161
CAS No.: 2198767-31-4
M. Wt: 217.151
InChI Key: GMAVHCRMRPTJNR-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethoxy)pyrazolo[1,5-a]pyrazine: is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a 2,2,2-trifluoroethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethoxy)pyrazolo[1,5-a]pyrazine typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the 2,2,2-Trifluoroethoxy Group: This step often involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrazolo[1,5-a]pyrazine core with 2,2,2-trifluoroethanol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazine ring or the trifluoroethoxy group, depending on the reagents and conditions used.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo[1,5-a]pyrazines.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,2,2-Trifluoroethoxy)pyrazolo[1,5-a]pyrazine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Studies have explored its use in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties, such as stability and reactivity, make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism by which 4-(2,2,2-Trifluoroethoxy)pyrazolo[1,5-a]pyrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity, leading to potent biological activity. The pathways involved often include inhibition or activation of specific enzymes, modulation of receptor activity, and interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrazine: The parent compound without the trifluoroethoxy group.

    4-(2,2,2-Trifluoroethoxy)pyrazolo[3,4-d]pyrimidine: A structurally similar compound with a different ring system.

    2,2,2-Trifluoroethoxybenzene: A simpler compound with the same trifluoroethoxy group but a different core structure.

Uniqueness

4-(2,2,2-Trifluoroethoxy)pyrazolo[1,5-a]pyrazine is unique due to the combination of the pyrazolo[1,5-a]pyrazine core and the trifluoroethoxy substituent. This combination imparts distinct chemical and biological properties, such as enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2,2,2-trifluoroethoxy)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3O/c9-8(10,11)5-15-7-6-1-2-13-14(6)4-3-12-7/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAVHCRMRPTJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=N1)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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